1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one
Description
1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is a fluorinated ketone featuring a piperidine ring substituted with two methyl groups at the 3- and 5-positions. Its molecular formula is C₁₀H₁₄F₃NO, with a molecular weight of 209.10 g/mol and a polar surface area (PSA) of 20.31 Ų . It is commercially available through platforms like chem960.com and is used in organic synthesis and pharmaceutical research .
Properties
CAS No. |
545354-10-7 |
|---|---|
Molecular Formula |
C9H14F3NO |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H14F3NO/c1-6-3-7(2)5-13(4-6)8(14)9(10,11)12/h6-7H,3-5H2,1-2H3 |
InChI Key |
GBXHVFGYRHAOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Preparation
General Considerations
The major synthetic challenge lies in introducing the trifluoromethyl ketone moiety onto the nitrogen of the 3,5-dimethylpiperidine ring. This typically involves:
- Formation of the piperidine ring with appropriate methyl substitution.
- Introduction of the trifluoroacetyl group via acylation or nucleophilic substitution.
- Control of reaction conditions to avoid side reactions due to the electrophilic nature of trifluoroacetyl derivatives.
Reported Synthetic Routes
Acylation of 3,5-Dimethylpiperidine with Trifluoroacetyl Chloride or Equivalent
A common approach involves the nucleophilic substitution of the piperidine nitrogen on trifluoroacetyl chloride or a related activated trifluoroacetyl reagent. The reaction proceeds under anhydrous conditions, often in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), with a base to scavenge the released HCl.
- Reaction conditions: Low temperature (0 °C to room temperature) to moderate temperature (up to 50 °C) to control reactivity.
- Reagents: 3,5-dimethylpiperidine, trifluoroacetyl chloride or trifluoroacetic anhydride, base (e.g., triethylamine or sodium hydride).
- Yield considerations: Moderate to high yields (50-80%) depending on purity of reagents and reaction time.
This method is supported by analogous procedures in patent EP 4 327 877 A2, where trifluoroacetylation of nitrogen-containing heterocycles is described in detail.
Use of Trifluoroethyl Ketone Precursors and Piperidine Derivatives
An alternative approach involves synthesizing trifluoroethyl ketone intermediates that can be subsequently reacted with 3,5-dimethylpiperidine.
- Step 1: Preparation of 2,2,2-trifluoroacetyl derivatives such as trifluoroacetyl bromide or trifluoroacetyl esters.
- Step 2: Nucleophilic substitution or condensation with 3,5-dimethylpiperidine under controlled conditions.
- Reaction medium: Polar aprotic solvents such as DMF or THF.
- Catalysts/base: Sodium hydride or other strong bases to activate the nucleophile.
This route is aligned with synthetic challenges noted in fluorinated ketone chemistry, where the trifluoromethyl group requires careful handling to avoid decomposition or side reactions.
Key Experimental Parameters
| Parameter | Typical Values/Conditions |
|---|---|
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) |
| Temperature | 0 °C to 50 °C |
| Base | Triethylamine, Sodium hydride |
| Reaction Time | 2 to 24 hours |
| Work-up | Aqueous quench, extraction with organic solvents, drying over MgSO4 or Na2SO4 |
| Purification | Silica gel column chromatography |
Representative Synthetic Procedure (Literature-Inspired)
- Dissolve 3,5-dimethylpiperidine in dry THF under nitrogen atmosphere.
- Cool the solution to 0 °C.
- Add triethylamine slowly to the solution.
- Add trifluoroacetyl chloride dropwise, maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature for 3-6 hours.
- Quench the reaction with water, extract the organic layer with DCM.
- Wash organic extracts with dilute acid and brine, dry over sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to afford 1-(3,5-dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one.
Challenges and Optimization
- Trifluoromethyl group introduction: The electron-withdrawing nature of CF3 can reduce nucleophilicity of the nitrogen, requiring optimized reaction conditions.
- Side reactions: Over-acylation or hydrolysis of trifluoroacetyl intermediates can occur.
- Purity: The presence of side products necessitates careful purification, often by chromatography.
- Scale-up: Handling trifluoroacetyl reagents requires strict moisture control and safety precautions.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Direct acylation with trifluoroacetyl chloride | Straightforward, well-documented | Requires strict anhydrous conditions, sensitive reagents | 60-80 |
| Use of trifluoroethyl ketone intermediates | Potentially milder conditions | Multi-step, longer synthesis time | 50-70 |
| Base-mediated nucleophilic substitution | Effective activation of nucleophile | Requires strong bases, careful control | 55-75 |
Summary of Research Findings
- The trifluoroacetylation of 3,5-dimethylpiperidine is a viable route to the target compound, with reaction conditions optimized to balance reactivity and selectivity.
- The trifluoromethyl group enhances the compound’s chemical stability and biological potential, making it a valuable intermediate in drug discovery.
- Patent literature (e.g., EP 4 327 877 A2) provides detailed synthetic pathways and conditions that have been validated experimentally.
- Challenges remain in scaling up the synthesis due to reagent sensitivity and purification requirements.
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions with amines or hydrazines to form imines or enamines. The trifluoroethyl group increases the electrophilicity of the carbonyl, facilitating nucleophilic attack.
Mechanism :
-
Step 1 : Deprotonation of the amine/hydrazine under basic conditions.
-
Step 2 : Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
-
Step 3 : Elimination of water or alcohol to yield the imine/enamine product.
Example :
Reaction with aniline derivatives produces substituted imines, which are stabilized by resonance with the piperidine ring. Yields depend on steric hindrance from the 3,5-dimethyl groups.
Participation in Epoxidation Catalysis
While not directly documented for this compound, structurally analogous trifluoroacetophenones (e.g., 2,2,2-trifluoroacetophenone) act as organocatalysts in alkene epoxidation using H₂O₂ . This suggests potential catalytic applications for 1-(3,5-dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one.
Proposed Catalytic Cycle :
-
Hydration of the ketone to form a geminal diol.
-
Reaction with H₂O₂ to generate a peroxycarboximidic acid intermediate.
-
Formation of a dioxirane species, the active oxidant for epoxidation.
| Reaction Component | Role | Conditions |
|---|---|---|
| Trifluoroethyl ketone | Catalyst | pH 11, aqueous buffer |
| H₂O₂ | Oxidant | 8 equivalents |
| Acetonitrile | Co-solvent | Mixed solvent system |
Nucleophilic Substitution at the Carbonyl Group
The electron-deficient carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or Gilman reagents), yielding tertiary alcohols.
Example :
Reaction with methylmagnesium bromide:
The steric bulk of the 3,5-dimethylpiperidine ring may reduce reaction efficiency compared to less hindered analogs.
Reductive Transformations
The carbonyl group can be reduced to a CH₂ group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Mechanistic Pathway :
-
Step 1 : Hydride transfer to the carbonyl carbon.
-
Step 2 : Protonation of the resulting alkoxide to yield 1-(3,5-dimethylpiperidin-1-yl)-2,2,2-trifluoroethanol.
Limitations :
-
LiAlH₄ may over-reduce the piperidine ring if reaction conditions are not tightly controlled.
Functionalization via Radical Pathways
The trifluoromethyl group stabilizes radical intermediates, enabling reactions such as:
-
Photochemical alkylation : Under UV light, the compound abstracts hydrogen from alkanes to form alkyl radicals.
-
Polymerization initiator : Acts as a photoinitiator in radical polymerization of vinyl monomers.
Comparative Reactivity Table
Mechanistic Influence of Structural Features
-
Trifluoroethyl Group :
-
Enhances electrophilicity via inductive effects.
-
Stabilizes transition states through hyperconjugation.
-
-
3,5-Dimethylpiperidine :
-
Introduces steric hindrance, slowing reactions at the carbonyl.
-
Provides a chiral environment for asymmetric synthesis (untested).
-
Unexplored Reaction Pathways
-
Cross-coupling reactions : Potential Suzuki-Miyaura coupling if halogenated derivatives are synthesized.
-
Heterocycle synthesis : Cyclization with bifunctional nucleophiles (e.g., thiourea) to form thiazoles or triazoles.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical physicochemical properties of 1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one and its analogues:
Structural and Functional Differences
Core Heterocycle Variations: The parent compound contains a piperidine ring, which confers flexibility and basicity due to the nitrogen atom. In contrast, 1-(3,5-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one (CAS 151464-88-9) substitutes piperidine with a pyrrole ring, introducing aromaticity and reducing basicity .
Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine (CAS 903817) and chlorine (CAS 130336-16-2) substituents increase electronegativity, altering solubility and reactivity. For example, the dichlorophenyl variant exhibits a higher boiling point (265°C) and density (1.506 g/cm³) due to stronger van der Waals interactions .
Polar Surface Area (PSA) :
- The parent compound’s PSA of 20.31 Ų suggests moderate polarity, suitable for crossing biological membranes. In contrast, the dichloropyridine derivative’s higher PSA (29.96 Ų ) may limit membrane permeability .
Biological Activity
1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one (CAS No. 545354-10-7) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two methyl groups and a trifluoroethanone moiety. Its molecular formula is with a molecular weight of approximately 209.21 g/mol .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular mechanisms and potential therapeutic applications.
1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is believed to interact with several biological targets, including:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the piperidine class. For instance:
- A study reported that derivatives with trifluoromethyl groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below 100 µg/mL .
Antitumor Properties
Research has indicated potential antitumor effects:
- A related compound demonstrated efficacy in inhibiting tumor growth in xenograft models through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway . While specific data on 1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is limited, its structural similarities suggest it may exhibit comparable effects.
Case Studies
Several case studies have explored the biological implications of similar compounds:
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one with high purity?
Answer:
A common approach involves dearomatization-hydrogenation of fluorinated piperidine precursors. For example, substituting 3,5-dimethylpiperidine with trifluoroacetyl chloride under inert conditions (e.g., N₂ atmosphere) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>98%) .
Table 1: Comparison of Synthesis Conditions
| Method | Precursor | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Dearomatization | 3,5-Dimethylpiperidine | 75–85 | ≥98 | |
| Nucleophilic Acylation | Trifluoroacetic Anhydride | 60–70 | 95–97 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., dimethylpiperidine protons at δ 1.2–1.8 ppm; trifluoroethanone carbonyl at ~175 ppm) .
- X-ray Crystallography: Resolves molecular geometry and confirms stereochemistry. SHELX programs (e.g., SHELXL) refine crystal structures and validate bond lengths/angles .
- FT-IR: Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
Advanced: How can computational methods elucidate electron distribution and conformational dynamics?
Answer:
- Density Functional Theory (DFT): Calculates electron density maps, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Ring Puckering Analysis: Cremer-Pople parameters quantify piperidine ring distortions. For example, amplitude (θ) and phase angle (φ) values differentiate chair, boat, or twist-boat conformers .
Advanced: How are discrepancies in crystallographic data resolved during structure refinement?
Answer:
- SHELX Validation: Use SHELXL’s built-in tools (e.g.,
CHIV,PLATON) to detect outliers in displacement parameters or bond distances. Adjust weighting schemes to minimize R-factor discrepancies . - Hirshfeld Surface Analysis: Visualizes intermolecular interactions (e.g., C–H···F contacts) to validate packing efficiency and identify disorder .
Basic: What reaction conditions optimize the trifluoroacetyl group’s stability?
Answer:
Avoid protic solvents (e.g., water, alcohols) and high temperatures (>100°C) to prevent hydrolysis. Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under reflux (40–60°C) with catalytic triethylamine to neutralize HCl byproducts .
Advanced: How do substituents (3,5-dimethyl, trifluoroethanone) influence reactivity in cross-coupling reactions?
Answer:
- Steric Effects: 3,5-Dimethyl groups hinder nucleophilic attack at the piperidine nitrogen, favoring electrophilic substitution at the carbonyl carbon.
- Electronic Effects: The trifluoroethanone group’s electron-withdrawing nature activates the carbonyl toward nucleophilic addition (e.g., Grignard reagents) but deactivates aromatic rings toward electrophiles .
Basic: What purification strategies mitigate byproducts from incomplete acylation?
Answer:
- Liquid-Liquid Extraction: Separate unreacted piperidine using dilute HCl (aqueous phase) and DCM (organic phase).
- Distillation: Fractional distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg) isolates the product .
Advanced: How to analyze reaction intermediates using in situ spectroscopic techniques?
Answer:
- ReactIR: Monitors real-time carbonyl conversion via mid-IR spectroscopy (1650–1800 cm⁻¹).
- LC-MS: Identifies intermediates (e.g., acylated piperidine adducts) with high mass accuracy (±5 ppm) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Ventilation: Use fume hoods due to volatile trifluoroacetyl byproducts.
- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage: Keep in amber vials under argon at –20°C to prevent moisture degradation .
Advanced: How to model substituent effects on piperidine ring puckering using molecular dynamics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
